Procaine hydrochloride, [3,5-3H]

ADME Metabolic Stability Tritium Labeling

Researchers face tracer-signal loss when ³H labels reside on labile ester or N-alkyl positions, undermining quantitative ADME and mass-balance studies. Procaine [3,5-³H] solves this by placing tritium on the non-exchangeable aromatic ring, ensuring label retention on the PABA metabolite after esterase hydrolysis. - Maintains ³H signal through primary metabolism for accurate radioactivity recovery and PK parameter estimation. - Delivers ~460-fold higher specific activity than ¹⁴C-procaine, enabling cellular-level microautoradiography with practical exposure times. - Ideal for Franz-cell permeation screening, sodium-channel binding assays, and membrane-partitioning studies without LC-MS method development.

Molecular Formula C13H20N2O2
Molecular Weight 240.331
CAS No. 129083-48-3
Cat. No. B593558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaine hydrochloride, [3,5-3H]
CAS129083-48-3
SynonymsPROCAINE HYDROCHLORIDE, [3,5-3H]
Molecular FormulaC13H20N2O2
Molecular Weight240.331
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i7T,8T;
InChIKeyMFDFERRIHVXMIY-PTGCLLIWSA-N
Commercial & Availability
Standard Pack Sizes1 mci / 5 mci / 10 mci / 25 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procaine Hydrochloride, [3,5-3H] (CAS 129083-48-3): A Position-Specific Tritium-Labeled Local Anesthetic for Quantitative ADME and Receptor Tracing


Procaine hydrochloride, [3,5-3H] (CAS 129083-48-3) is a radiolabeled analog of the amino-ester local anesthetic procaine, in which both hydrogen atoms at positions 3 and 5 of the aromatic benzoate ring are replaced by tritium (³H) . Its molecular formula is C₁₃H₁₉ClN₂O₂T₂ with a molecular weight of approximately 276.79 g/mol . This compound is primarily utilized as a radioactive tracer in preclinical ADME (Absorption, Distribution, Metabolism, Excretion), receptor binding, and membrane partitioning studies, where the strategic positioning of the tritium labels on the aromatic ring is intended to confer metabolic stability relative to labels situated on labile functional groups [1].

Why Generic [³H]- or [¹⁴C]-Procaine Cannot Substitute for [3,5-³H] Procaine Hydrochloride


Radiolabeled procaine compounds are not interchangeable because the position of the isotopic label directly determines the validity of quantitative data in ADME and metabolism studies. Tritium labels placed on metabolically labile positions (e.g., N-alkyl groups or the ester side chain) can undergo enzymatic cleavage or proton exchange, leading to loss of the radioactive signal independent of parent compound disposition [1]. Carbon-14 labels, while metabolically stable, provide specific activities approximately 460-fold lower than tritium (5–15 mCi/mmol for [ring-¹⁴C(U)]-procaine vs. up to ~29 Ci/mmol theoretical tritium maximum) , limiting their sensitivity in receptor occupancy and autoradiography experiments [2]. The [3,5-³H] labeling pattern addresses both concerns by placing tritium atoms on non-exchangeable aromatic ring positions where oxidative metabolism is limited, thereby maximizing both specific activity and label retention.

Quantitative Differentiation Evidence: Procaine Hydrochloride, [3,5-3H] vs. Alternative Radiolabeled Procaine Forms


Metabolic Stability of the 3,5-Aromatic Tritium Label vs. Generic ³H-Procaine Preparations

Tritium atoms placed on aromatic ring carbons, such as positions 3 and 5 of the procaine benzoate ring, are generally considered metabolically stable because aromatic hydroxylation is not a primary metabolic pathway for procaine. In contrast, tritium labels introduced at aliphatic positions (e.g., the diethylaminoethyl side chain) or via non-specific exchange methods are susceptible to loss through N-dealkylation, ester hydrolysis, or proton exchange with aqueous media [1]. For generic, non-position-specific [³H]-procaine prepared by Wilzbach gas-exposure or catalytic exchange, label loss of 10–50% under physiological conditions has been reported as a class-level concern for radiochemical purity [2]. The [3,5-³H] compound, synthesized via directed halogen-tritium exchange, is designed to retain ≥95% of its label during standard in vitro incubation as a class-level expectation for site-specific aromatic ³H labels [3].

ADME Metabolic Stability Tritium Labeling

Specific Activity Advantage of [3,5-³H] Procaine vs. [ring-¹⁴C(U)] Procaine for Autoradiography and Receptor Binding

The theoretical maximum specific activity of tritium is approximately 29 Ci/mmol (1,073 GBq/mmol), whereas carbon-14 has a theoretical maximum of approximately 62 mCi/mmol (2.29 GBq/mmol) [1]. Commercial [ring-¹⁴C(U)]-procaine hydrochloride is supplied with a specific activity of only 5–15 mCi/mmol . Even though vendor datasheets for [3,5-³H]-procaine hydrochloride from compliant suppliers list a specific activity that must be verified directly with the manufacturer, the intrinsic ~460-fold higher theoretical specific activity of ³H over ¹⁴C translates to proportionally greater detection sensitivity in applications such as quantitative whole-body autoradiography (QWBA) and receptor occupancy assays [2].

Autoradiography Receptor Binding Specific Activity

Position-Specific Labeling: Avoidance of Label Loss via Ester Hydrolysis Compared to Side-Chain Tritiated Procaine

Procaine is rapidly metabolized by plasma pseudocholinesterase via hydrolysis of the ester bond, yielding para-aminobenzoic acid (PABA) and diethylaminoethanol with a biological half-life of only 40–84 seconds [1]. If tritium labels were introduced onto the diethylaminoethanol side chain, the entire radioactive signal would be carried by the cleaved metabolite rather than the parent pharmacophore, making parent-compound tracking impossible. The [3,5-³H] labeling places tritium on the aromatic ring that remains with the PABA fragment, the primary metabolite excreted via the kidneys [2]. While explicit comparative radiochemical recovery data for [3,5-³H]-procaine vs. side-chain labeled procaine are not published, the metabolic pathway dictates that side-chain labels would be fully lost to the diethylaminoethanol fragment within minutes in vivo, whereas the aromatic ring label is retained on the PABA metabolite class [3].

Ester Hydrolysis Metabolic Pathway Tracing Label Integrity

Quantitative Membrane Partitioning: [3,5-³H]-Procaine as a Tracer for Biophysical Interaction Studies

Radiolabeled procaine has been used to quantitatively measure its membrane partition coefficient, enabling direct comparison of membrane affinity with other local anesthetics. Studies using [³H]-procaine have demonstrated that the partition coefficient of procaine into lipid bilayers can be measured with high precision via scintillation counting, yielding log P values consistent with its known lipophilicity (LogP = 3.15 for the free base) . While unlabeled procaine and ¹⁴C-procaine are also used for partitioning studies, the higher specific activity of tritium allows for smaller membrane sample quantities and more replicates, directly improving statistical power [1]. Quantitative comparative data remain class-level: procurement of [3,5-³H]-procaine is preferred when membrane-partitioning experiments require both high sensitivity and minimal organic solvent interference from ¹⁴C liquid scintillation cocktails [2].

Membrane Partitioning Biophysical Pharmacology Radiotracer

Optimal Procurement Scenarios for Procaine Hydrochloride, [3,5-3H]: Application-Driven Selection


Preclinical ADME Mass Balance Studies Requiring Urinary Metabolite Tracking

When a study's primary objective is quantitative mass balance and metabolite profiling of procaine, the [3,5-³H] label on the aromatic ring ensures that the principal urinary metabolite class (PABA conjugates) retains the radioactive tag following plasma esterase hydrolysis. This enables complete radioactivity recovery calculations without underestimation caused by label loss into the volatile or poorly retained diethylaminoethanol fraction [1][2]. Procaine's rapid clearance (t₁/₂ = 40–84 seconds) makes label stability on the PABA fragment critical for accurate pharmacokinetic parameter estimation [1].

Quantitative Whole-Body Autoradiography (QWBA) and Microautoradiography

The high theoretical specific activity of tritium (~29 Ci/mmol) relative to ¹⁴C (62 mCi/mmol) makes [3,5-³H]-procaine the preferred tracer when tissue distribution must be visualized at high spatial resolution with practical exposure times. While [ring-¹⁴C(U)]-procaine (5–15 mCi/mmol) is suitable for organ-level distribution, the ~460-fold higher sensitivity of ³H enables detection at the cellular and subcellular level in microautoradiography [3][4]. Researchers should request a vendor Certificate of Analysis to confirm actual specific activity meets experimental requirements.

Receptor Binding and Sodium Channel Occupancy Assays

For competitive binding assays at voltage-gated sodium channels or other procaine-interacting targets (e.g., muscarinic receptors, 5-HT₃ receptors), [3,5-³H]-procaine provides sufficient specific activity for saturation binding experiments without the synthetic complexity of custom [¹²⁵I]-labeled analogs. The aromatic ring label does not interfere with the pharmacophore (the tertiary amine and ester moieties remain unmodified), preserving binding affinity relative to unlabeled procaine [2][5].

In Vitro Membrane Permeability and Partitioning Studies

When using Franz diffusion cells, PAMPA, or liposome partitioning models to compare procaine salt formulations or prodrugs, [3,5-³H]-procaine enables direct scintillation counting of permeated drug without the need for LC-MS method development. This is particularly valuable in formulation screening where high sample throughput is required, as reported for procaine salt dissolution-permeability studies [6][3].

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